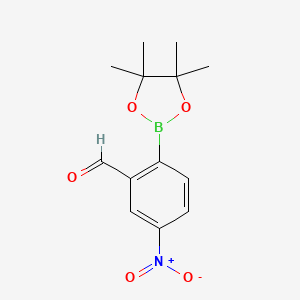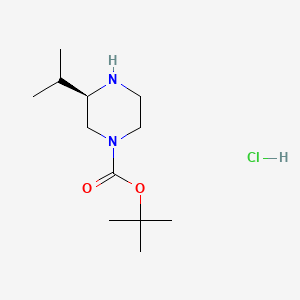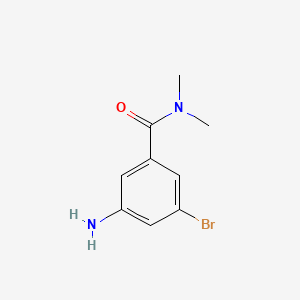
4-(4-Formylphenyl)-N,N-dimethylbenzamide
Descripción general
Descripción
The compound “4-(4-Formylphenyl)-N,N-dimethylbenzamide” likely belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzene ring which is attached to an amide functional group .
Synthesis Analysis
While specific synthesis methods for “4-(4-Formylphenyl)-N,N-dimethylbenzamide” were not found, similar compounds have been synthesized through various methods . For instance, the synthesis of related compounds often involves reactions such as the Schiff base reaction .Molecular Structure Analysis
The molecular structure of “4-(4-Formylphenyl)-N,N-dimethylbenzamide” would likely include a benzene ring attached to an amide functional group . The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Formylphenyl)-N,N-dimethylbenzamide” were not found, similar compounds have been involved in various chemical reactions . For example, covalent organic frameworks (COFs) have been synthesized using similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Formylphenyl)-N,N-dimethylbenzamide” would depend on its specific molecular structure . For instance, similar compounds have been analyzed for their molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes (AOPs)
Research into advanced oxidation processes (AOPs) highlights the importance of chemical compounds in environmental remediation. For example, studies on the degradation of acetaminophen by AOPs elucidate how various chemical reactions can be harnessed to address the accumulation of recalcitrant compounds in the environment, showcasing the role of chemistry in developing sustainable solutions for water treatment and pollution reduction (Qutob et al., 2022).
Chemical Chaperones in Biomedical Research
The exploration of chemical chaperones, such as 4-phenylbutyric acid, in maintaining proteostasis reveals the therapeutic potential of chemical compounds in biomedical research. These studies demonstrate how small molecules can influence protein folding and alleviate endoplasmic reticulum stress, offering insights into novel treatment strategies for diseases associated with protein misfolding and aggregation (Kolb et al., 2015).
Photocatalysis for Environmental and Energy Applications
Investigations into g-C3N4-based photocatalysts underscore the role of chemistry in harnessing solar energy for environmental and energy applications. These studies detail how modifications to the physicochemical properties of photocatalysts can enhance their efficiency in driving various reduction and oxidation reactions under light irradiation, illustrating the intersection of materials science and chemistry in developing solutions for sustainable energy and environmental remediation (Wen et al., 2017).
Direcciones Futuras
The future directions in the study of “4-(4-Formylphenyl)-N,N-dimethylbenzamide” and similar compounds could involve the development of new synthetic strategies and applications . For instance, there is ongoing research into the use of similar compounds in the synthesis of covalent organic frameworks (COFs) for various applications .
Mecanismo De Acción
Target of Action
Formylphenylboronic acids, which are structurally similar, are known to be important intermediates in the synthesis of active compounds in pharmaceutical industries and are highly effective as enzyme stabilizers, inhibitors, and bactericides .
Mode of Action
It’s worth noting that boronic acid derivatives, including formylphenylboronic acids, are known to undergo a conversion from sp2 trigonal hybridization to tetrahedral sp3 form . This transformation could potentially influence the interaction of 4-(4-Formylphenyl)-N,N-dimethylbenzamide with its targets.
Biochemical Pathways
Phenylboronic acids, including formylphenylboronic acids, are used as inhibitors of serine protease and kinase enzymes, which play crucial roles in the growth, progression, and metastasis of tumor cells .
Result of Action
Phenylboronic acids, including formylphenylboronic acids, are known to inhibit serine protease and kinase enzymes, which could potentially lead to the inhibition of tumor cell growth, progression, and metastasis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solvothermal synthesis method can influence the formation of covalent organic frameworks (COFs), which can be used for environmental remediation . .
Propiedades
IUPAC Name |
4-(4-formylphenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-17(2)16(19)15-9-7-14(8-10-15)13-5-3-12(11-18)4-6-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMTLLYPBDCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211880 | |
| Record name | [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenyl)-N,N-dimethylbenzamide | |
CAS RN |
1393442-21-1 | |
| Record name | [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)







![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)



![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)